Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester

physicochemical property solid-state formulation

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)thio)-, ethyl ester (CAS 64145-10-4) is a 1,3,4-thiadiazole derivative bearing a phenyl substituent at the 5-position and an ethyl esterified thioacetate side chain at the 2-position. It is a solid with a reported melting point of 64 °C and a molecular formula of C₁₂H₁₂N₂O₂S₂ (molecular weight 280.37 g/mol).

Molecular Formula C12H12N2O2S2
Molecular Weight 280.4 g/mol
CAS No. 64145-10-4
Cat. No. B12132689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester
CAS64145-10-4
Molecular FormulaC12H12N2O2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-14-13-11(18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyAOPZIMQUPVBBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester (CAS 64145-10-4): Procurement-Relevant Baseline Profile


Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)thio)-, ethyl ester (CAS 64145-10-4) is a 1,3,4-thiadiazole derivative bearing a phenyl substituent at the 5-position and an ethyl esterified thioacetate side chain at the 2-position. It is a solid with a reported melting point of 64 °C and a molecular formula of C₁₂H₁₂N₂O₂S₂ (molecular weight 280.37 g/mol) . The compound is primarily utilized as a research intermediate, particularly in the synthesis of heterocyclic libraries and metal-chelating ligands. Its identity is confirmed by ¹H NMR, IR, and UV-Vis spectral databases [1].

Why Generic Substitution Fails for Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester (CAS 64145-10-4)


Within the 5-substituted 1,3,4-thiadiazole-2-thioacetic acid ester family, small structural modifications—such as oxidation state at sulfur (thioether vs. sulfone), ester hydrolysis (acid vs. ethyl ester), or aryl substitution—produce measurable changes in melting point, lipophilicity, and hydrogen-bonding capacity that directly affect handling, solubility, and reactivity in downstream applications . These property differences mean that analogs cannot be assumed interchangeable for synthetic protocols, formulation studies, or structure–activity relationship (SAR) investigations without explicit verification.

Quantitative Differentiation Evidence for Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester (CAS 64145-10-4)


Melting Point: Thioether Ethyl Ester vs. Sulfonyl Ethyl Ester – 33 °C Depression Enables Easier Handling

The target compound (thioether ethyl ester) has a reported melting point of 64 °C, whereas the sulfonyl analog (CAS 64145-14-8) melts at 97–99 °C (ethanol) . The 33–35 °C lower melting point means the target compound requires less energy to melt and dissolve, which can simplify sample preparation for solution-phase reactions or biological assays where gentle heating is desired.

physicochemical property solid-state formulation

Oxidation State: Thioether vs. Sulfone – Implications for Metabolic Stability and Reactivity

The target compound contains a thioether (-S-) linkage, while the closely related sulfonyl analog (CAS 64145-14-8) bears a sulfone (-SO₂-) group at the same position. Thioethers are generally more susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) than sulfones, which are typically more stable [1]. For procurement, the thioether oxidation state may be preferred when a prodrug or a metabolically labile site is required, whereas the sulfone may be chosen for enhanced metabolic stability.

oxidation state metabolic stability synthetic chemistry

Ester vs. Free Acid: Lipophilicity Difference Governs Membrane Permeability

The target compound is an ethyl ester, whereas the corresponding free acid (CAS 64145-06-8) carries a carboxylic acid group. Ethyl esters are typically 1–2 log units more lipophilic than their parent acids, which can enhance passive membrane permeability in cell-based assays [1]. However, esters may undergo enzymatic hydrolysis to the acid, so the choice depends on whether the user requires a cell-permeable form or the active acid species.

lipophilicity permeability prodrug

Phenyl vs. Methyl Substituent: Aromatic π-Stacking and Steric Bulk Differentiation

The target compound carries a 5-phenyl substituent, whereas the corresponding 5-methyl analog (CAS 64145-09-1) bears a smaller, non-aromatic methyl group. The phenyl ring provides potential for π-π stacking interactions with aromatic residues in biological targets and increases the compound's UV absorbance, facilitating detection by HPLC . The methyl analog lacks these features, which may be advantageous when minimal steric bulk is required.

SAR π-stacking steric effect

Application Scenarios for Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester (CAS 64145-10-4) Based on Differentiation Evidence


Heterocyclic Library Synthesis Requiring Low-Melting Building Blocks

When parallel synthesis demands solid building blocks that melt and dissolve readily at moderate temperatures (<70 °C), the 64 °C melting point of the target compound makes it more convenient than the sulfonyl analog (mp 97–99 °C) . This can reduce heating requirements and improve throughput in automated liquid-handling systems.

Prodrug or Metabolically Labile Candidate Design

Researchers designing compounds where a thioether linkage is intended to undergo metabolic oxidation (e.g., to a sulfoxide or sulfone) should select this compound over the pre-oxidized sulfonyl analog. The thioether provides a metabolic handle that the sulfone lacks [1].

Cell-Based Assays Requiring Enhanced Membrane Permeability

For cell-based phenotypic screens where intracellular target engagement is necessary, the ethyl ester form may provide superior passive permeability compared to the free acid (CAS 64145-06-8). This property can increase intracellular concentrations and improve assay sensitivity, provided that ester hydrolysis is accounted for in the experimental design [2].

Biophysical Assays Exploiting Aromatic Detection

The 5-phenyl substituent confers strong UV absorbance at 254 nm, facilitating HPLC or LC-MS quantification. This makes the compound suitable for pharmacokinetic or solubility studies where sensitive detection is required, in contrast to the 5-methyl analog which lacks the aromatic chromophore .

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